

# Genetic polymorphisms affecting Phenylmercapturic acid levels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenylmercapturic Acid*

Cat. No.: *B014860*

[Get Quote](#)

An In-depth Technical Guide: Genetic Polymorphisms Affecting **Phenylmercapturic Acid** Levels

## Introduction

**S-Phenylmercapturic acid** (PMA or SPMA) is a urinary metabolite of benzene and is widely recognized as a specific biomarker for assessing low-level benzene exposure.<sup>[1][2]</sup> The metabolism of benzene, a known human carcinogen, is a complex process involving multiple enzymatic pathways.<sup>[3]</sup> Individual variability in the efficiency of these pathways can lead to significant differences in the levels of urinary metabolites, including PMA. This variability is often attributed to genetic polymorphisms in the genes encoding the metabolizing enzymes.

Understanding the influence of these genetic variations on PMA levels is critical for several reasons. For researchers and scientists, it allows for a more accurate interpretation of biomonitoring data and a better understanding of individual susceptibility to benzene-induced toxicity.<sup>[4]</sup> For drug development professionals, this knowledge is pertinent to understanding the metabolism of xenobiotics that share pathways with benzene and can inform the study of drug-metabolizing enzyme activities. This guide provides a comprehensive overview of the key genetic polymorphisms that affect PMA levels, details the experimental protocols used in their study, and presents quantitative data in a structured format.

## The Metabolic Pathway of Benzene to Phenylmercapturic Acid

Benzene is primarily metabolized in the liver. The process begins with the oxidation of benzene to benzene oxide, a reaction catalyzed by Cytochrome P450 enzymes, most notably CYP2E1. [5] Benzene oxide is a reactive epoxide that can follow several pathways:

- It can be spontaneously rearranged to form phenol, which is then further metabolized.
- It can be hydrolyzed by microsomal epoxide hydrolase (EPHX1) to benzene dihydrodiol.
- Crucially for PMA formation, it can be conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-Transferases (GSTs).[6]

This glutathione conjugate is then further processed through the mercapturic acid pathway. It is sequentially cleaved to a cysteine conjugate, which is then N-acetylated to form **S-phenylmercapturic acid** (PMA), the final product excreted in urine.[7] Other enzymes, such as NAD(P)H: quinone oxidoreductase (NQO1) and myeloperoxidase (MPO), are involved in the metabolism of downstream benzene metabolites like quinones, indirectly influencing the overall metabolic flux.[8][9]



[Click to download full resolution via product page](#)

**Caption:** Simplified metabolic pathway of benzene to **S-Phenylmercapturic acid (PMA)**.

## Key Genetic Polymorphisms and Their Functional Impact

Several genes encoding the enzymes in the benzene metabolic pathway are polymorphic. These variations can alter enzyme activity or lead to a complete absence of the enzyme, thereby affecting an individual's capacity to metabolize benzene and produce PMA.

### Glutathione S-Transferases (GSTs)

The GST superfamily is crucial for the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione.<sup>[6]</sup> Polymorphisms in *GSTM1*, *GSTT1*, and *GSTP1* are of particular importance.

- GSTM1 and GSTT1: The most common and functionally significant polymorphisms in these genes are homozygous deletions, referred to as the *GSTM10 (null)* and *GSTT10 (null)* genotypes.[\[10\]](#) Individuals with these null genotypes lack any functional enzyme activity.[\[6\]](#) [\[11\]](#) The frequency of these deletions varies significantly among different ethnic populations.[\[10\]](#)
- GSTP1: A common single nucleotide polymorphism (SNP) in GSTP1 is an A-to-G substitution at nucleotide 313 (rs1695), resulting in an isoleucine-to-valine substitution at codon 105 (Ile105Val). This change occurs in the substrate-binding site and can lead to decreased enzyme activity.[\[6\]](#)[\[12\]](#)

## Other Key Enzymes

- Cytochrome P450 2E1 (CYP2E1): This enzyme is responsible for the initial oxidation of benzene.[\[5\]](#) Several polymorphisms have been identified, including rs2031920 in the promoter region, which may alter transcriptional activity. However, studies on its effect on benzene metabolism have yielded inconsistent results.[\[3\]](#)[\[9\]](#)
- NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 detoxifies benzene-derived quinones. A C-to-T substitution at nucleotide 609 (rs1800566), known as NQO1\*2, results in a proline-to-serine change (P187S) that leads to rapid degradation of the enzyme and negligible activity.[\[8\]](#) Individuals homozygous for the T/T genotype have no detectable NQO1 activity and show an increased risk of benzene hematotoxicity.[\[5\]](#)
- Microsomal Epoxide Hydrolase (EPHX1): EPHX1 detoxifies benzene oxide by converting it to a less reactive dihydrodiol. Two well-studied SNPs, Tyr113His (rs1051740) and His139Arg (rs2234922), have been shown to alter enzyme activity. The Tyr113His variant is associated with decreased activity, while the His139Arg variant is linked to increased activity.[\[9\]](#)[\[13\]](#)
- Myeloperoxidase (MPO): MPO is involved in the activation of benzene metabolites in the bone marrow. A common G-to-A substitution in the promoter region (rs2333227) has been studied, but its effect on benzene metabolism and PMA levels is not consistently significant.[\[9\]](#)[\[14\]](#)

## Data Presentation: Quantitative Effects of Polymorphisms on PMA Levels

The following tables summarize the quantitative impact of key genetic polymorphisms on urinary PMA levels based on published studies.

Table 1: Effect of GST Polymorphisms on Urinary PMA Levels

| Gene  | Polymorphism    | Effect on PMA Levels              | Quantitative Finding / Observation                                                                                                                                                                                                                                     | Study Population                                 |
|-------|-----------------|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|
| GSTT1 | Null (GSTT10/0) | Decreased                         | <p>Individuals with the null genotype have ~50% lower PMA excretion compared to those with the positive genotype.<a href="#">[15]</a></p> <p>GSTT1 deletion explained 14.2–31.6% of the variance in PMA levels across different ethnic groups.<a href="#">[16]</a></p> | Benzene-exposed workers<br><br>Cigarette smokers |
|       |                 |                                   | GSTT1-positive subjects had a higher proportion of PMA in urine metabolites than GSTT1-deficient subjects. <a href="#">[6]</a>                                                                                                                                         | Chemical factory workers                         |
| GSTM1 | Null (GSTM10/0) | Decreased / No significant effect | GSTM1 deletion explained a small (0.2%-2.4%) but significant portion of the variance in PMA levels. <a href="#">[16]</a>                                                                                                                                               | Cigarette smokers                                |

| Gene  | Polymorphism       | Effect on PMA Levels                 | Quantitative Finding / Observation                                                                                                     | Study Population        |
|-------|--------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
|       |                    |                                      | Some studies report a significant effect, while others find the effect is compensated for by other GSTs.[9] [15]                       | Benzene-exposed workers |
| GSTP1 | Ile105Val (rs1695) | Inconsistent / No significant effect | Five SNPs in GSTP1, including rs1695, showed a prominent association with changes in SPMA expression after air pollution exposure.[17] | Healthy subjects        |

||| No significant main effects were detected for GSTP1 on PMA levels in one study.[9] | Benzene-exposed workers |

Table 2: Effect of Other Enzyme Polymorphisms on Urinary PMA Levels

| Gene  | Polymorphism                                        | Effect on PMA Levels | Quantitative Finding / Observation                                                                                                                                                                                                                                                            | Study Population        |
|-------|-----------------------------------------------------|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| NQO1  | <b>NQO1*2</b><br>(rs1800566)                        | Affected             | <p><b>NQO1*2 polymorphism significantly affected levels of all five major benzene metabolites, including PMA.[9]</b></p> <p>Individuals with the T/T genotype have negligible enzyme activity, increasing susceptibility to benzene toxicity, which can alter metabolite profiles.[8][18]</p> | Benzene-exposed workers |
| EPHX1 | Tyr113His<br>(rs1051740) / His139Arg<br>(rs2234922) | Affected             | <p>EPHX1 polymorphisms (rs1051740 or rs2234922) were found to significantly affect PMA and catechol levels.</p> <p>[9]</p>                                                                                                                                                                    | Benzene-exposed workers |
|       |                                                     |                      | <p>The Tyr113His variant decreases enzyme activity</p>                                                                                                                                                                                                                                        | N/A (Functional study)  |

| Gene   | Polymorphism | Effect on PMA Levels | Quantitative Finding / Observation                                                                                                                                     | Study Population        |
|--------|--------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
|        |              |                      | by ~40%, while His139Arg increases it by ~25%, potentially shifting the balance of benzene oxide metabolism away from or towards the PMA pathway. <a href="#">[13]</a> |                         |
| CYP2E1 | rs2031920    | Affected             | This polymorphism affected most benzene metabolites, but the relationship can be complex and interact with exposure levels.<br><a href="#">[9]</a>                     | Benzene-exposed workers |

| MPO | rs2333227 | No significant effect | No significant effects were detected for MPO polymorphisms on PMA levels in a large study of exposed workers.[\[9\]](#) | Benzene-exposed workers |

## Experimental Protocols

Investigating the association between genetic polymorphisms and PMA levels involves two main components: genotyping the subjects to identify their genetic variants and quantifying the PMA levels in their biological samples (typically urine).

[Click to download full resolution via product page](#)

**Caption:** Typical experimental workflow for studying genetic effects on PMA levels.

## Methodologies for Genotyping

- Multiplex Polymerase Chain Reaction (PCR): This is the most common method for determining GSTM1 and GSTT1 null genotypes.[12][19]
  - Principle: Primers for GSTM1, GSTT1, and an internal control gene (e.g.,  $\beta$ -globin or CYP1A1) are included in a single PCR reaction.

- Protocol: Genomic DNA is amplified. The PCR products are then separated by size using agarose gel electrophoresis. The presence or absence of a band corresponding to the GSTM1 or GSTT1 gene product indicates a positive or null genotype, respectively. The internal control band confirms the success of the PCR reaction.[20][21]
- PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This method is widely used for genotyping SNPs like GSTP1 Ile105Val and NQO1 C609T.[22][23]
  - Principle: A specific region of the gene containing the SNP is amplified via PCR. The resulting PCR product is then digested with a restriction enzyme that recognizes and cuts only one of the alleles.
  - Protocol: Following digestion, the fragments are separated by gel electrophoresis. The resulting banding pattern (e.g., one uncut band, two cut bands, or all three) reveals the individual's genotype (homozygous wild-type, homozygous mutant, or heterozygous).[13]
- Real-Time PCR with Melting Curve Analysis or Probes: This is a higher-throughput method for genotyping.
  - Principle:
    - Melting Curve Analysis: Used for GSTM1/GSTT1 null genotyping, this method relies on multiplex real-time PCR with a fluorescent dye like SYBR Green I. Different gene products will have distinct melting temperatures (Tm), allowing for their simultaneous detection.[10][24]
    - TaqMan® Assays: Used for SNPs, this method employs allele-specific fluorescently labeled probes that bind to the target DNA during PCR. The specific fluorescence detected indicates which alleles are present.[16]
  - Protocol: The reaction is run on a real-time PCR instrument, and genotypes are determined automatically by the software based on the fluorescence data.

## Methodologies for PMA Quantification

Urinary PMA is often measured in conjunction with its precursor, pre-PMA, which can be converted to PMA under acidic conditions. The pH of sample preparation is a critical variable

that can lead to differences in reported PMA concentrations between methods.[7]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PMA quantification due to its high specificity and sensitivity.[2][25]
  - Principle: PMA is separated from other urine components using high-performance liquid chromatography (HPLC) and then detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific mass-to-charge ratio ( $m/z$ ) transition for PMA and its isotopically labeled internal standard (e.g., PMA-d5).
  - Protocol: Urine samples are typically prepared using hydrolysis (to convert pre-PMA to PMA), followed by an extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.[2][25] The extract is then injected into the LC-MS/MS system for analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS): An older but still reliable method for PMA measurement.[26]
  - Principle: Similar to LC-MS/MS, but uses gas chromatography for separation. This requires the analyte to be volatile.
  - Protocol: PMA must undergo a derivatization step to make it volatile before injection into the GC-MS. Sample preparation is often more extensive than for LC-MS/MS.[26]
- Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay method.
  - Principle: This method uses antibodies specific to PMA in a competitive assay format. PMA in the sample competes with a labeled PMA conjugate for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of PMA in the sample.
  - Protocol: ELISA kits are commercially available. The method is rapid and cost-effective for screening large numbers of samples, but it can have lower specificity and a higher rate of false positives compared to mass spectrometry methods. Positive results are often confirmed by LC-MS/MS or GC-MS.[26]

## Conclusion and Implications

Genetic polymorphisms in benzene-metabolizing enzymes, particularly GSTT1, GSTM1, NQO1, and EPHX1, significantly influence urinary PMA levels.[9][27] The GSTT1 null genotype is consistently associated with a substantial decrease in PMA excretion, making it a critical factor to consider in biomonitoring studies.[15] The effects of GSTM1, NQO1, and EPHX1 are also significant, while the roles of GSTP1, CYP2E1, and MPO appear to be less pronounced or more dependent on interactions with other factors.[9]

For researchers and public health professionals, accounting for these genotypes can reduce inter-individual variability in biomonitoring data, leading to more accurate exposure assessments and a better characterization of dose-response relationships for benzene toxicity. For those in drug development, understanding the functional impact of these common polymorphisms is essential, as these same enzymes are often involved in the metabolism and detoxification of pharmaceutical compounds. This knowledge can aid in predicting metabolic profiles, understanding adverse drug reactions, and advancing the principles of personalized medicine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 2. [scielo.br](http://scielo.br) [scielo.br]
- 3. Benzene, cytochrome, carcinogenesis: A topic in preventive toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NQO1, MPO, CYP2E1, GSTT1 and GSTM1 polymorphisms and biological effects of benzene exposure--a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [pnas.org](http://pnas.org) [pnas.org]
- 6. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 7. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 8. NAD(P)H:quinone oxidoreductase (NQO1) polymorphism, exposure to benzene, and predisposition to disease: a HuGE review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. superfund.berkeley.edu [superfund.berkeley.edu]
- 10. Simultaneous Genotyping of GSTT1 and GSTM1 Null Polymorphisms by Melting Curve Analysis in Presence of SYBR Green I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Polymorphisms in Glutathione S-Transferase (GST) Gene and Their Correlation with Toxicity of Chemotherapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absence of GSTT1 and polymorphisms in GSTP1 and TP53 are associated with the incidence of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Association between Genetic Polymorphism of Microsomal Epoxide Hydrolase and Primary Brain Tumor Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymorphisms in the myeloperoxidase gene locus are associated with acute kidney injury-related outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of genetic polymorphism on t,t-MA/S-PMA ratio in 301 benzene exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzene Uptake and Glutathione S-transferase T1 Status as Determinants of S-Phenylmercapturic Acid in Cigarette Smokers in the Multiethnic Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. [Genetic polymorphisms of NQO1, GSTT1, GSTM1 and susceptibility to chronic benzene poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Association Study of Glutathione S-transferases Gene Polymorphisms (GSTM1 and GSTT1) with Ulcerative Colitis and Crohn's Disease in the South of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relevance of Polymorphism of Glutathione S-Transferase Genes (GSTM1 and GSTT1) in Diabetic Retinopathy and Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genotype of Null Polymorphisms in Genes GSTM1, GSTT1, CYP1A1, and CYP1A1\*2A (rs4646903 T>C)/CYP1A1\*2C (rs1048943 A>G) in Patients with Larynx Cancer in Southeast Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Association between polymorphism of GSTP1, GSTT1, GSTM1 and CYP2E1 genes and susceptibility to benzene-induced hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Missense Genetic Polymorphisms of Microsomal (EPHX1) and Soluble Epoxide Hydrolase (EPHX2) and Their Relation to the Risk of Large Artery Atherosclerotic Ischemic Stroke in a Turkish Population - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous genotyping of GSTT1 and GSTM1 null polymorphisms by melting curve analysis in presence of SYBR Green I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]
- 26. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Association between GST genetic polymorphism and dose-related production of urinary benzene metabolite markers, trans, trans-muconic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic polymorphisms affecting Phenylmercapturic acid levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014860#genetic-polymorphisms-affecting-phenylmercapturic-acid-levels]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)